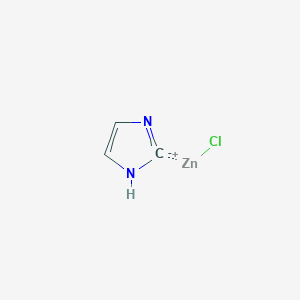
chlorozinc(1+);1,2-dihydroimidazol-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorozinc(1+);1,2-dihydroimidazol-2-ide is a compound that combines a zinc ion with a 1,2-dihydroimidazole ligand. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and they play a crucial role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);1,2-dihydroimidazol-2-ide typically involves the reaction of zinc chloride with 1,2-dihydroimidazole. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a polar solvent such as ethanol or methanol. The reaction conditions include moderate temperatures (around 60-80°C) and a reaction time of several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Chlorozinc(1+);1,2-dihydroimidazol-2-ide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced to form different reduced species, often involving the zinc ion.
Substitution: The compound can participate in substitution reactions where the 1,2-dihydroimidazole ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of polar solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, oxidized zinc species, and reduced zinc complexes. These products have diverse applications in chemistry and industry .
Aplicaciones Científicas De Investigación
Chlorozinc(1+);1,2-dihydroimidazol-2-ide has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of chlorozinc(1+);1,2-dihydroimidazol-2-ide involves its interaction with various molecular targets. The zinc ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules. The 1,2-dihydroimidazole ligand can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Chlorozinc(1+);1,2-dihydroimidazol-2-ide can be compared with other similar compounds, such as:
Zinc-imidazole complexes: These compounds have similar structures but may differ in their reactivity and biological activities.
Imidazoline derivatives: These compounds share the imidazole core but have different substituents, leading to varied properties and applications.
The uniqueness of this compound lies in its specific combination of zinc and 1,2-dihydroimidazole, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C3H3ClN2Zn |
|---|---|
Peso molecular |
167.9 g/mol |
Nombre IUPAC |
chlorozinc(1+);1,2-dihydroimidazol-2-ide |
InChI |
InChI=1S/C3H3N2.ClH.Zn/c1-2-5-3-4-1;;/h1-2H,(H,4,5);1H;/q-1;;+2/p-1 |
Clave InChI |
WGAKAPODHDCSPP-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=[C-]N1.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















